2-(n-Butylamino)-4,6-dichlorotriazine
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Overview
Description
2-(n-Butylamino)-4,6-dichlorotriazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a butylamino group attached to the triazine ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylamino)-4,6-dichlorotriazine typically involves the reaction of cyanuric chloride with n-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The process can be summarized as follows:
Step 1: Dissolve cyanuric chloride in an organic solvent.
Step 2: Add n-butylamine dropwise to the solution while maintaining the temperature below 10°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Filter the precipitated product and wash it with cold solvent to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the addition of reagents and temperature. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(n-Butylamino)-4,6-dichlorotriazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols are used. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol, under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with modified functional groups.
Scientific Research Applications
2-(n-Butylamino)-4,6-dichlorotriazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including dyes and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(n-Butylamino)-4,6-dichlorotriazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(n-Butylamino)-4-chlorotriazine
- 2-(n-Butylamino)-6-chlorotriazine
- 2-(n-Butylamino)-4,6-dimethyltriazine
Comparison
Compared to other similar compounds, 2-(n-Butylamino)-4,6-dichlorotriazine is unique due to the presence of two chlorine atoms on the triazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it suitable for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N-butyl-4,6-dichloro-1H-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2N4/c1-2-3-4-10-13-11-6(8)5-7(9)12-13/h5,10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIJOVOWTICZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN1NC(=CC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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